Diisopropyl terephthalate CAS number and properties
Diisopropyl terephthalate CAS number and properties
An In-depth Technical Guide to Diisopropyl Terephthalate (B1205515)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diisopropyl terephthalate (DIPT), CAS Number 6422-84-0, is an organic compound belonging to the ester family. It is synthesized from terephthalic acid and isopropanol (B130326). Primarily recognized for its role as a plasticizer in the polymer industry, DIPT is valued for its low volatility and high thermal stability.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and available toxicological information. This document is intended to serve as a valuable resource for professionals in research, and drug development who may encounter or utilize this compound in their work.
Chemical and Physical Properties
Diisopropyl terephthalate is a diester of terephthalic acid and isopropanol. Its structural and physical properties are summarized below.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source |
| CAS Number | 6422-84-0 | [2] |
| Molecular Formula | C₁₄H₁₈O₄ | [2] |
| Molecular Weight | 250.29 g/mol | [2] |
| IUPAC Name | dipropan-2-yl benzene-1,4-dicarboxylate | [2] |
| Canonical SMILES | CC(C)OC(=O)C1=CC=C(C=C1)C(=O)OC(C)C | [2] |
| InChI Key | HWUDSKSILZNHRX-UHFFFAOYSA-N | [2] |
Table 2: Physical and Spectroscopic Properties
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid/solid | [1] |
| Melting Point | 54-55 °C | |
| Boiling Point | 275.3 °C at 760 mmHg | |
| Density | 1.05-1.11 g/mL (estimated) | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents like methanol (B129727) and ethanol | [1] |
| Vapor Pressure | 0.0±0.6 mmHg at 25°C (Predicted) | |
| Refractive Index | 1.5 | |
| FTIR (C=O stretch) | 1722 cm⁻¹ | [1] |
| ¹H NMR (CDCl₃) | δ 8.10 (s, 4H, Ar-H), 5.27 (sept, 2H, CH), 1.37 (d, 12H, CH₃) | |
| ¹³C NMR (CDCl₃) | δ 165.2 (C=O), 134.7 (Ar-C), 129.4 (Ar-CH), 69.1 (CH), 22.0 (CH₃) |
Note: NMR data is predicted or sourced from spectral databases for the specified compound. Experimental conditions can affect exact values.
Experimental Protocols
Synthesis of Diisopropyl Terephthalate via Direct Esterification
Direct esterification involves the reaction of terephthalic acid with an excess of isopropanol in the presence of an acid catalyst. This method is a common industrial approach due to its economic advantages.[1]
Materials:
-
Terephthalic acid (TPA)
-
Isopropanol (IPA)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask, combine terephthalic acid and a significant molar excess of isopropanol (e.g., a 1:10 molar ratio of TPA to IPA). The isopropanol also serves as the reaction solvent.
-
With stirring, carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.
-
Assemble a reflux apparatus and heat the mixture to reflux with continuous stirring. The reaction temperature will be close to the boiling point of isopropanol (~82 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the dissolution of the solid terephthalic acid. The reaction is typically allowed to proceed for several hours to drive the equilibrium towards the product.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the excess acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
If the product precipitates, it can be collected by vacuum filtration and washed with water.
-
Alternatively, the product can be extracted using an organic solvent like diethyl ether. The organic layer is then washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude diisopropyl terephthalate.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by vacuum distillation.
Synthesis via Transesterification of Dimethyl Terephthalate
This method involves the reaction of dimethyl terephthalate (DMT) with isopropanol in the presence of a catalyst to exchange the methyl groups for isopropyl groups, with methanol as a byproduct.[3]
Materials:
-
Dimethyl terephthalate (DMT)
-
Isopropanol (IPA)
-
Catalyst (e.g., zinc acetate (B1210297), tetrabutyl titanate)
-
Reaction flask with a distillation head, condenser, and receiving flask
-
Heating mantle, magnetic stirrer
Procedure:
-
Charge the reaction flask with dimethyl terephthalate and isopropanol. A molar excess of isopropanol is used to shift the equilibrium towards the product.
-
Add a catalytic amount of zinc acetate or another suitable transesterification catalyst.
-
Heat the mixture with stirring to a temperature that allows for the distillation of the methanol byproduct (boiling point ~65 °C) while retaining the isopropanol and reactants. A typical reaction temperature is in the range of 180-200°C.[3]
-
Continuously remove the methanol as it forms to drive the reaction to completion. The progress of the reaction can be monitored by measuring the amount of methanol collected.
-
Once the theoretical amount of methanol has been removed, the reaction is considered complete.
-
The excess isopropanol is then removed by distillation.
-
The remaining crude diisopropyl terephthalate can be purified by vacuum distillation or recrystallization.
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of phthalate (B1215562) and terephthalate esters.
Instrumentation:
-
Gas chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary column suitable for semi-volatile compounds (e.g., Rxi-5ms, Rtx-440)[4]
Sample Preparation:
-
Prepare a stock solution of diisopropyl terephthalate in a suitable solvent such as hexane (B92381) or ethyl acetate.
-
Create a series of calibration standards by diluting the stock solution to known concentrations.
-
For unknown samples, dissolve a known weight of the sample in the chosen solvent. If necessary, perform a liquid-liquid or solid-phase extraction to isolate the analyte from the sample matrix.
GC-MS Conditions (Representative):
-
Injector Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-350
Data Analysis:
-
Identify diisopropyl terephthalate by its retention time and the fragmentation pattern in its mass spectrum.
-
Quantify the analyte by comparing the peak area of a characteristic ion to the calibration curve generated from the standards.
Toxicological and Safety Information
Specific toxicological data for diisopropyl terephthalate is limited. However, data for related terephthalate esters, such as dioctyl terephthalate, suggest low acute toxicity. For instance, the oral LD50 for dioctyl terephthalate in rats is >5000 mg/kg.[5] It is generally considered to be of low concern for skin and eye irritation.[5]
It is important to distinguish diisopropyl terephthalate from its isomer, diisopropyl phthalate (CAS 605-45-8), for which more extensive toxicological data is available, including warnings for skin and eye irritation, respiratory irritation, and suspected carcinogenicity.[6][7]
As a general precaution when handling diisopropyl terephthalate, standard laboratory safety practices should be followed. This includes wearing personal protective equipment such as gloves and safety glasses, and working in a well-ventilated area.[7]
Visualization of Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of diisopropyl terephthalate via direct esterification.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,4-Bis(1-methylethyl) 1,4-benzenedicarboxylate | C14H18O4 | CID 201631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Esterification vs. transesterification – comparison of DOTP production methods - Oxoplast [oxoplast.com]
- 4. gcms.cz [gcms.cz]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Diisopropyl phthalate | C14H18O4 | CID 11799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
